molecular formula C12H11NO B12588073 6-(2-Methoxyethenyl)quinoline CAS No. 651025-07-9

6-(2-Methoxyethenyl)quinoline

Cat. No.: B12588073
CAS No.: 651025-07-9
M. Wt: 185.22 g/mol
InChI Key: UWQRXDYJFRFYDO-UHFFFAOYSA-N
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Description

6-(2-Methoxyethenyl)quinoline is a nitrogen-containing heterocyclic aromatic compound. It is a derivative of quinoline, which is known for its broad range of pharmaceutical activities, including antiviral, anticancer, and anti-HIV properties . The compound’s structure consists of a quinoline ring with a 2-methoxyethenyl group attached at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives, including 6-(2-Methoxyethenyl)quinoline, can be achieved through various methods. One common approach involves the use of transition-metal catalyzed reactions. For instance, a modified one-pot copper-catalyzed tandem aerobic oxidative cyclization procedure can be employed . This method allows the preparation of polysubstituted quinolines from 2-vinylanilines or 2-arylanilines and 2-methylquinolines via C(sp3)-H/C(sp2)-H bond functionalization using dioxygen as the oxidant .

Industrial Production Methods

Industrial production of quinoline derivatives often involves green and sustainable synthetic approaches. These methods include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts . These approaches aim to minimize waste, reduce energy consumption, and improve the overall efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

6-(2-Methoxyethenyl)quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common for quinoline derivatives. For example, halogenation can be achieved using halogens like chlorine or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (chlorine, bromine) in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Formation of quinoline N-oxides.

    Reduction: Formation of dihydroquinoline derivatives.

    Substitution: Formation of halogenated quinoline derivatives.

Mechanism of Action

The mechanism of action of 6-(2-Methoxyethenyl)quinoline involves its interaction with various molecular targets and pathways. For instance, quinoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase IV, leading to the stabilization of enzyme-DNA complexes and subsequent cell death . This mechanism is particularly relevant in the context of antibacterial activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2-Methoxyethenyl)quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-methoxyethenyl group at the 6-position enhances its reactivity and potential for further functionalization, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

651025-07-9

Molecular Formula

C12H11NO

Molecular Weight

185.22 g/mol

IUPAC Name

6-(2-methoxyethenyl)quinoline

InChI

InChI=1S/C12H11NO/c1-14-8-6-10-4-5-12-11(9-10)3-2-7-13-12/h2-9H,1H3

InChI Key

UWQRXDYJFRFYDO-UHFFFAOYSA-N

Canonical SMILES

COC=CC1=CC2=C(C=C1)N=CC=C2

Origin of Product

United States

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